molecular formula C20H20N2O4S B5293155 6-{[4-Benzylpiperazinyl]sulfonyl}chromen-2-one

6-{[4-Benzylpiperazinyl]sulfonyl}chromen-2-one

Cat. No.: B5293155
M. Wt: 384.5 g/mol
InChI Key: FMWUXSHAYOIUKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-Benzylpiperazinyl]sulfonyl}chromen-2-one typically involves the reaction of 6-hydroxychromen-2-one with 4-benzylpiperazine in the presence of a sulfonylating agent. One common method includes the use of sulfonyl chlorides under basic conditions to facilitate the formation of the sulfonyl linkage . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-{[4-Benzylpiperazinyl]sulfonyl}chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of 6-{[4-Benzylpiperazinyl]sulfonyl}chromen-2-one, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant derived from coumarin.

    Dicoumarol: Another anticoagulant similar to warfarin.

Uniqueness

This compound is unique due to the presence of the benzylpiperazine moiety, which enhances its biological activity and specificity compared to other coumarin derivatives. This structural modification allows for a broader range of applications, particularly in antimicrobial and anti-inflammatory research .

Properties

IUPAC Name

6-(4-benzylpiperazin-1-yl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c23-20-9-6-17-14-18(7-8-19(17)26-20)27(24,25)22-12-10-21(11-13-22)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWUXSHAYOIUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.